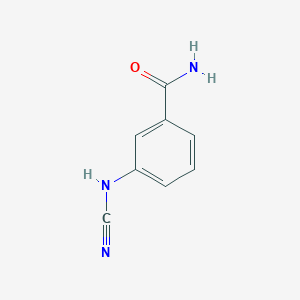
3-(Cyanoamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyanoamino)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyano group (-CN) and an amino group (-NH2) attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyanoamino)benzamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. One such method is the solvent-free reaction of aryl amines with ethyl cyanoacetate, which is widely used due to its simplicity and high yield . Additionally, the use of ultrasonic irradiation in the presence of Lewis acidic ionic liquids immobilized on diatomite earth has been reported as a green and efficient pathway for the synthesis of benzamide derivatives .
Chemical Reactions Analysis
Types of Reactions
3-(Cyanoamino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amino group, resulting in the formation of different amine derivatives.
Substitution: The compound can undergo substitution reactions where the cyano or amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of substituted benzamide derivatives.
Scientific Research Applications
3-(Cyanoamino)benzamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(Cyanoamino)benzamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to various biological effects. The cyano group in the compound plays a crucial role in its reactivity and interaction with biological molecules. Detailed studies on its mechanism of action are essential to understand its therapeutic potential and safety profile .
Comparison with Similar Compounds
Similar Compounds
3-Aminobenzamide: This compound is similar to 3-(Cyanoamino)benzamide but lacks the cyano group.
Cyanoacetamide: This compound contains a cyano group and an amide group, similar to this compound.
Uniqueness
This compound is unique due to the presence of both cyano and amino groups on the benzamide structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
74615-43-3 |
|---|---|
Molecular Formula |
C8H7N3O |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
3-(cyanoamino)benzamide |
InChI |
InChI=1S/C8H7N3O/c9-5-11-7-3-1-2-6(4-7)8(10)12/h1-4,11H,(H2,10,12) |
InChI Key |
DVEYVQMLXDJFGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC#N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















